molecular formula C12H12FN3O3 B2514844 1-(3-fluoro-4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1275921-15-7

1-(3-fluoro-4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2514844
CAS No.: 1275921-15-7
M. Wt: 265.244
InChI Key: SKPAUPYHNJQQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 5 and a 3-fluoro-4-methoxybenzyl group at position 1.

Key structural features include:

  • Triazole core: Imparts metabolic stability and π-stacking interactions.
  • 3-Fluoro-4-methoxybenzyl group: Enhances lipophilicity and influences electronic properties via fluorine’s electronegativity and methoxy’s electron-donating effects.
  • Carboxylic acid group: Facilitates salt formation, solubility modulation, and metal coordination .

Properties

IUPAC Name

1-[(3-fluoro-4-methoxyphenyl)methyl]-5-methyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O3/c1-7-11(12(17)18)14-15-16(7)6-8-3-4-10(19-2)9(13)5-8/h3-5H,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPAUPYHNJQQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC(=C(C=C2)OC)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-fluoro-4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Fluorinated Benzyl Group: The 3-fluoro-4-methoxybenzyl group can be introduced through a nucleophilic substitution reaction using a suitable benzyl halide precursor.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(3-Fluoro-4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acid catalysts like sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluoro-4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorinated benzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the benzyl group and triazole ring. Selected examples include:

Compound Name Substituent at Position 1 Substituent at Position 5 Carboxylic Acid Position Molecular Formula Molecular Weight Key Properties
1-(3-Fluoro-4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 3-Fluoro-4-methoxybenzyl Methyl 4 C₁₂H₁₁FN₃O₃ 280.24 High polarity due to methoxy and carboxylic acid; potential for tautomerism
1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-Bromobenzyl Methyl 4 C₁₁H₁₀BrN₃O₂ 296.12 Increased molecular weight due to bromine; moderate solubility in DMSO and chloroform
1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-Fluorophenyl Methyl 4 C₁₀H₈FN₃O₂ 221.19 Reduced steric bulk compared to benzyl derivatives; higher crystallinity
1-(3-Fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 3-Fluorobenzyl Methyl 4 C₁₁H₁₀FN₃O₂ 235.21 Enhanced lipophilicity; potential for improved membrane permeability
1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 3-Chloro-4-fluorophenyl Methyl 4 C₁₀H₇ClFN₃O₂ 255.63 Halogen-rich structure; likely high thermal stability

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -Br) increase acidity of the carboxylic acid and influence tautomeric equilibria .
  • Benzyl vs. phenyl substituents : Benzyl derivatives exhibit greater conformational flexibility, impacting binding interactions in biological systems .
Physicochemical and Stability Comparisons
  • Tautomerism : Analogous 1,2,3-triazole-4-carboxylic acids exhibit ring-chain tautomerism. For example, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid exists predominantly in an open-chain form (80%) but forms a cyclic hemiacetal tautomer (20%) in solution . Similar behavior is expected for the target compound.
  • Thermal Stability : Decarboxylation at elevated temperatures (~175°C) is common in this class, as seen in 1-(4-ethoxyphenyl)-5-formyl derivatives . Bromine and chlorine substituents may delay decomposition due to increased molecular rigidity .
  • Solubility : Carboxylic acid derivatives with polar groups (e.g., -OMe, -F) show improved aqueous solubility, whereas halogenated analogs are more soluble in organic solvents like DMSO .

Biological Activity

1-(3-Fluoro-4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the triazole class of compounds, characterized by a five-membered ring containing three nitrogen atoms. Its structure can be represented as follows:

  • Chemical Formula : C₁₅H₁₄FN₃O₂
  • Molecular Weight : 287.29 g/mol
  • IUPAC Name : 1-(3-fluoro-4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi. In vitro studies have demonstrated that it inhibits the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of 1-(3-Fluoro-4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Mechanistically, it appears to modulate the NF-kB signaling pathway.

Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to control groups.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this triazole derivative. It has demonstrated the ability to cross the blood-brain barrier (BBB), which is crucial for neuropharmacological applications.

Research Findings :

  • The compound exhibited protective effects against oxidative stress-induced neuronal cell death in SH-SY5Y cells.
  • It reduced reactive oxygen species (ROS) production and enhanced cell viability at concentrations up to 50 µM.

The biological activity of 1-(3-fluoro-4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in inflammation and microbial resistance.
  • Signal Transduction Modulation : The compound influences key signaling pathways such as NF-kB and MAPK pathways.
  • Metal Chelation : Its ability to chelate metal ions may contribute to its antioxidant properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.